4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide

Description

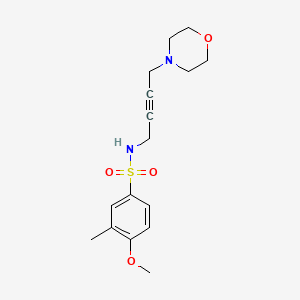

4-Methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 4-methoxy-3-methyl-substituted aromatic ring linked to a 4-morpholinobut-2-yn-1-yl group via a sulfonamide bridge. The compound’s structural uniqueness lies in the combination of (i) an electron-donating methoxy group at the para-position of the benzene ring, (ii) a methyl group at the meta-position, and (iii) a morpholine-containing alkyne chain. These features influence its physicochemical properties, such as solubility, logP, and hydrogen-bonding capacity, which are critical for biological activity .

Properties

IUPAC Name |

4-methoxy-3-methyl-N-(4-morpholin-4-ylbut-2-ynyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-14-13-15(5-6-16(14)21-2)23(19,20)17-7-3-4-8-18-9-11-22-12-10-18/h5-6,13,17H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLIUGEPKKMDLMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)S(=O)(=O)NCC#CCN2CCOCC2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the benzenesulfonamide core: This step involves the reaction of 4-methoxy-3-methylbenzenesulfonyl chloride with an appropriate amine to form the benzenesulfonamide intermediate.

Introduction of the morpholinobutynyl group: The benzenesulfonamide intermediate is then reacted with 4-morpholinobut-2-yne-1-amine under suitable conditions to introduce the morpholinobutynyl group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or carboxylic acids, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of sulfonamide derivatives, including 4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide, as promising anticancer agents.

Case Studies

- Breast Cancer : The compound induced apoptosis in MDA-MB-231 breast cancer cell lines, with a notable increase in annexin V-FITC staining, indicating enhanced cell death compared to controls.

- Cellular Uptake : High-performance liquid chromatography (HPLC) analysis confirmed effective cellular uptake of the active compounds derived from this sulfonamide, further supporting its potential as an anticancer agent .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated, particularly concerning its ability to inhibit bacterial growth.

Enzyme Inhibition

Sulfonamides are known for their ability to inhibit various enzymes critical for bacterial survival. The inhibition of carbonic anhydrases in bacteria can disrupt their metabolic processes and hinder growth. Studies have shown that compounds with similar structures demonstrated antibacterial and anti-biofilm activities, indicating a promising avenue for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 4-methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Benzenesulfonamide Derivatives

Physicochemical and Pharmacokinetic Properties

*Estimated using fragment-based methods.

Key Observations :

- The target compound’s morpholine group increases polarity (lower logP vs.

- Electron-donating substituents (methoxy, methyl) may reduce metal-chelating capacity compared to nitro groups in HIV IN inhibitors .

Biological Activity

4-Methoxy-3-methyl-N-(4-morpholinobut-2-yn-1-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and a ligand for biological receptors. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 4-morpholinobut-2-yne with benzenesulfonyl chloride under basic conditions. The following are common methods used:

| Reagents | Conditions | Outcome |

|---|---|---|

| 4-Morpholinobut-2-yne | Triethylamine or NaOH, room temperature | Formation of sulfonamide bond |

| Benzenesulfonyl chloride | Slightly elevated temperatures | Complete conversion of reactants |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The mechanism includes:

- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, inhibiting their activity.

- Receptor Modulation : It may interact with receptors to modulate signaling pathways, leading to various biological effects.

Antiviral Activity

Recent studies have highlighted the antiviral potential of related compounds. For example, derivatives of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide have shown significant anti-HBV activity by increasing intracellular levels of APOBEC3G (A3G), which inhibits HBV replication. This suggests that similar mechanisms may be explored for this compound .

Antitumor Activity

Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, a study on 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives demonstrated strong inhibitory effects against various cancer cell lines (IC50 values ranging from 1.35 μM to 3.04 μM) by targeting tubulin and STAT3 proteins . This dual-target approach may be relevant for developing therapeutic strategies involving this compound.

Case Studies and Research Findings

Several studies have contributed to understanding the biological activity of sulfonamide derivatives:

- Antiviral Screening : A study evaluated the antiviral efficacy of N-phenybenzamide derivatives against HBV, revealing that structural modifications could enhance antiviral properties .

- Anticancer Evaluation : A derivative showed effective inhibition of tumor growth in xenograft models, suggesting that modifications in the sulfonamide structure could lead to improved anticancer agents .

- Mechanistic Insights : Investigations into the binding interactions between these compounds and their targets have provided insights into their mechanisms, paving the way for further drug development .

Q & A

Q. Why do computational predictions and experimental results diverge in binding affinity studies?

- Methodological Answer : Discrepancies often arise from solvent or protein flexibility not modeled in simulations. Free-energy perturbation (FEP) or molecular mechanics/Poisson-Boltzmann (MM/PBSA) methods improve accuracy. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) provides empirical binding constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.